Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3
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Overview
Description
Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 is a synthetic organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 typically involves the reaction of a suitable phosphonate precursor with a methylating agent. The reaction conditions often include the use of a solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as a base or an acid. The reaction is usually carried out at a controlled temperature to ensure the desired stereochemistry of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Common industrial methods include the use of automated reactors and purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: The phosphonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction may produce alcohols.
Scientific Research Applications
Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for biological pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate: The non-deuterated version of the compound.
Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d2: A similar compound with two deuterium atoms.
Uniqueness
Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 is unique due to the presence of three deuterium atoms, which can provide insights into reaction mechanisms and pathways through isotopic labeling. This makes it a valuable tool in scientific research for studying the behavior of phosphonates and their derivatives.
Biological Activity
Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 is a deuterated compound primarily utilized in biochemical research, particularly in the synthesis of prostaglandin derivatives and studies related to neuroinflammation and pain management. This article explores its biological activity, synthesis, applications, and relevant case studies.
- Molecular Formula : C11H20D3O4P
- Molecular Weight : 253.29 g/mol
- CAS Number : 1329642-51-4
The presence of deuterium in this compound enhances its utility in tracing studies, making it valuable for analytical applications in biochemical research .
Biological Activity
This compound acts as a Wittig reagent, facilitating the formation of alkenes through nucleophilic substitution reactions with carbonyl compounds. This property is critical for constructing complex organic molecules in medicinal chemistry. Its biological activity is closely associated with prostaglandin synthesis, which plays a significant role in various physiological processes including inflammation and pain response .
The compound interacts with prostanoid receptors, influencing receptor activity and downstream signaling pathways related to inflammation and pain modulation. Prostaglandins are known mediators of inflammatory responses, making this compound significant in pharmacological studies aimed at understanding and treating conditions related to inflammation and pain .
Applications
- Neuroinflammation Research : The compound is instrumental in studying neuroinflammatory processes and their implications in neurological disorders.
- Pain Management : It is relevant in the development of therapeutic agents targeting pain pathways.
- Prostaglandin Derivative Synthesis : Facilitates the creation of various prostaglandin analogs for research and therapeutic purposes.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Dimethyl (4R)-4-Methyl-(2-oxooctyl)phosphonate | C11H20O4P | Different stereochemistry affects biological activity |
2-Methyl-2-(phosphonooxy)propanoic acid | C5H11O5P | Involved in different metabolic pathways |
Ethyl 4-methyl-(2-oxooctyl)phosphonate | C12H25O4P | Ethyl group alters solubility and reactivity |
This compound stands out due to its specific stereochemistry and deuterated methyl groups, which enhance its utility in tracing studies while influencing its biological interactions differently compared to similar compounds .
Study on Prostaglandin Synthesis
A study published by Tsutsui et al. demonstrated the effectiveness of this compound as a precursor for synthesizing various prostaglandin derivatives. The research highlighted its ability to facilitate the formation of biologically active compounds that modulate inflammatory responses .
Neuroinflammation Research
Research focusing on neuroinflammation has utilized this compound to investigate its effects on signaling pathways involved in neuronal response to injury. The findings indicate that it can significantly alter the expression of pro-inflammatory cytokines, thus providing insights into potential therapeutic applications for neurodegenerative diseases .
Properties
CAS No. |
1329642-51-4 |
---|---|
Molecular Formula |
C11H23O4P |
Molecular Weight |
253.293 |
IUPAC Name |
(4S)-1-dimethoxyphosphoryl-4-(trideuteriomethyl)octan-2-one |
InChI |
InChI=1S/C11H23O4P/c1-5-6-7-10(2)8-11(12)9-16(13,14-3)15-4/h10H,5-9H2,1-4H3/t10-/m0/s1/i2D3 |
InChI Key |
OGGRBKUQRPKXIC-XBKOTWQMSA-N |
SMILES |
CCCCC(C)CC(=O)CP(=O)(OC)OC |
Synonyms |
(S)-(4-Methyl-2-oxooctyl)phosphonic Acid Dimethyl Ester-d3; [(4S)-4-Methyl-2-oxooctyl]phosphonic Acid Dimethyl Ester-d3; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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